INSCoV-601I(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for INSCoV-601I(1) are detailed in patent WO2021219089A1 . The compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
INSCoV-601I(1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
INSCoV-601I(1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: It is used to study the role of proteases in viral replication and transcription.
Medicine: It has potential therapeutic applications in the treatment of SARS-CoV-2 infections.
Industry: It is used in the development of antiviral drugs and other therapeutic agents
作用机制
INSCoV-601I(1) exerts its effects by inhibiting the activity of the main protease (Mpro) of the SARS-CoV-2 virus . This inhibition prevents the protease from cleaving viral polyproteins, which are necessary for viral replication and transcription. The molecular targets and pathways involved include the active site of the protease and the viral replication machinery .
相似化合物的比较
INSCoV-601I(1) is unique in its potent inhibition of the main protease (Mpro) of the SARS-CoV-2 virus . Similar compounds include:
GC376: Another protease inhibitor with activity against the main protease of coronaviruses.
Nirmatrelvir: A protease inhibitor used in combination with ritonavir for the treatment of COVID-19.
Boceprevir: A protease inhibitor originally developed for the treatment of hepatitis C virus infections
INSCoV-601I(1) stands out due to its specific activity against the SARS-CoV-2 main protease and its potential for use in the development of antiviral therapies .
属性
分子式 |
C23H22ClF2N5O2S |
---|---|
分子量 |
506.0 g/mol |
IUPAC 名称 |
(2R)-2-[N-(2-chloroacetyl)-4-(1,2-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C23H22ClF2N5O2S/c24-13-20(32)31(17-3-1-15(2-4-17)19-7-10-29-34-19)21(18-14-27-11-12-28-18)22(33)30-16-5-8-23(25,26)9-6-16/h1-4,7,10-12,14,16,21H,5-6,8-9,13H2,(H,30,33)/t21-/m1/s1 |
InChI 键 |
JPFLCMCPYVZROC-OAQYLSRUSA-N |
手性 SMILES |
C1CC(CCC1NC(=O)[C@@H](C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F |
规范 SMILES |
C1CC(CCC1NC(=O)C(C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。